

Application Notes and Protocols: Utilizing 10PANX for Inflammatory Bowel Disease Research

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Compound of Interest

Compound Name: 10PANX

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Introduction

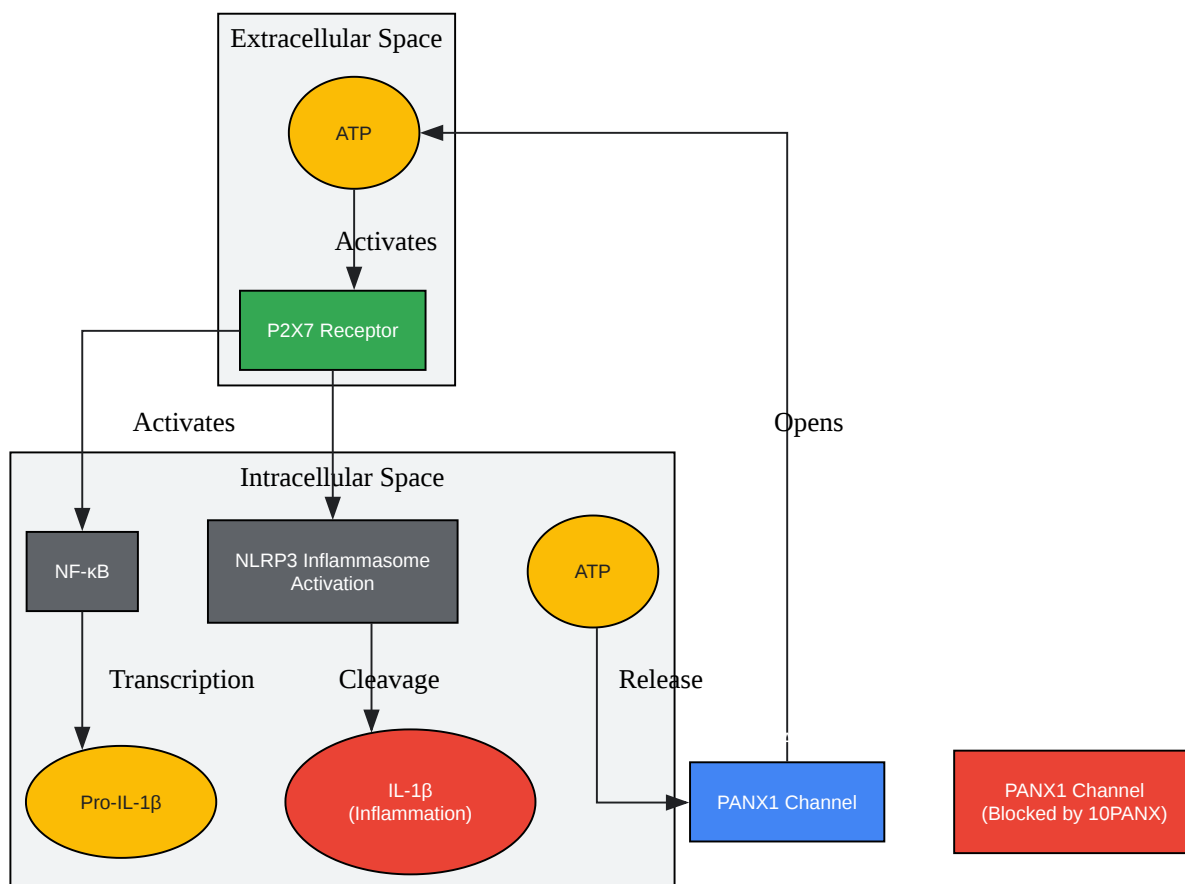
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract characterized by a dysregulated immune response. The pathology involves a complex interplay of genetic, environmental, and immunological factors, leading to debilitating symptoms and a significant impact on patient quality of life. A key area of research in IBD is the identification of novel therapeutic targets that can modulate the underlying inflammatory processes. One such target is the Pannexin-1 (PANX1) channel.

PANX1 forms large-pore channels in the cell membrane that are permeable to ions and small molecules, including adenosine triphosphate (ATP).^[1] In pathological conditions such as IBD, the opening of PANX1 channels is upregulated, leading to excessive ATP release into the extracellular space. This extracellular ATP acts as a danger signal, activating purinergic receptors like P2X7R on immune cells.^{[2][3]} This activation triggers a downstream signaling cascade, culminating in the assembly of the NLRP3 inflammasome, maturation of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) and Interleukin-18 (IL-18), and recruitment of immune cells, thereby perpetuating the inflammatory response.^{[1][4]}

10PANX is a mimetic peptide that acts as a competitive inhibitor of PANX1 channels.[5] By blocking the PANX1 channel, **10PANX** prevents the release of ATP, thereby inhibiting the activation of the P2X7R and the subsequent downstream inflammatory signaling.[2][6] This mechanism of action makes **10PANX** a valuable tool for studying the role of PANX1 in IBD pathogenesis and a potential therapeutic agent for mitigating intestinal inflammation.

Mechanism of Action of 10PANX in IBD

The inflammatory cascade in IBD is significantly influenced by the release of ATP from intestinal epithelial cells and immune cells through Pannexin-1 (PANX1) channels. This extracellular ATP then activates the P2X7 receptor (P2X7R) on immune cells, initiating a pro-inflammatory signaling pathway. The peptide inhibitor **10PANX** specifically blocks these PANX1 channels, thereby attenuating the inflammatory response.



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Caption: Signaling pathway of PANX1 in IBD and the inhibitory action of **10PANX**.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of PANX1 inhibition in models of Inflammatory Bowel Disease.

In Vivo Model: DSS-Induced Colitis in PANX1 Knockout Mice

Parameter	Observation
Disease Activity Index (DAI)	Significantly decreased in PANX1-KO mice compared to wild-type.
Colon Length	Significantly increased (less shortening) in PANX1-KO mice compared to wild-type.[7]
Weight Loss	Significantly decreased in PANX1-KO mice compared to wild-type.[7]
TNF- α producing Th2-like cells	Significantly reduced levels in PANX1-KO mice. [7]
Note: Data from PANX1 knockout (KO) mice serves as a proxy for the effects of a PANX1 inhibitor like 10PANX.	

Ex Vivo Model: Cytokine-Induced Colitis in Human Colonic Mucosa (10PANX at 100 μ M)

Parameter	Observation
Crypt Damage	Significantly decreased in the presence of 10PANX ($P < 0.05$).[2][8]
Zonula Occludens-1 (ZO-1) Immunoreactivity	Disruption prevented by 10PANX ($P = 0.04$).[3]

Source: Diezmos et al. (2018). Blockade of Pannexin-1 Channels and Purinergic P2X7 Receptors Shows Protective Effects Against Cytokines-Induced Colitis of Human Colonic Mucosa.

In Vitro Model: Cytokine-Treated Caco-2 Cells (10PANX)

Parameter	Observation
Epithelial Permeability (TEER)	Increased permeability was prevented by co-incubation with 10PANX. [2]

Source: Diezmos et al. (2018). Blockade of Pannexin-1 Channels and Purinergic P2X7 Receptors Shows Protective Effects Against Cytokines-Induced Colitis of Human Colonic Mucosa.

Experimental Protocols

In Vivo Model: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is widely used to induce acute colitis in mice, mimicking aspects of human ulcerative colitis.

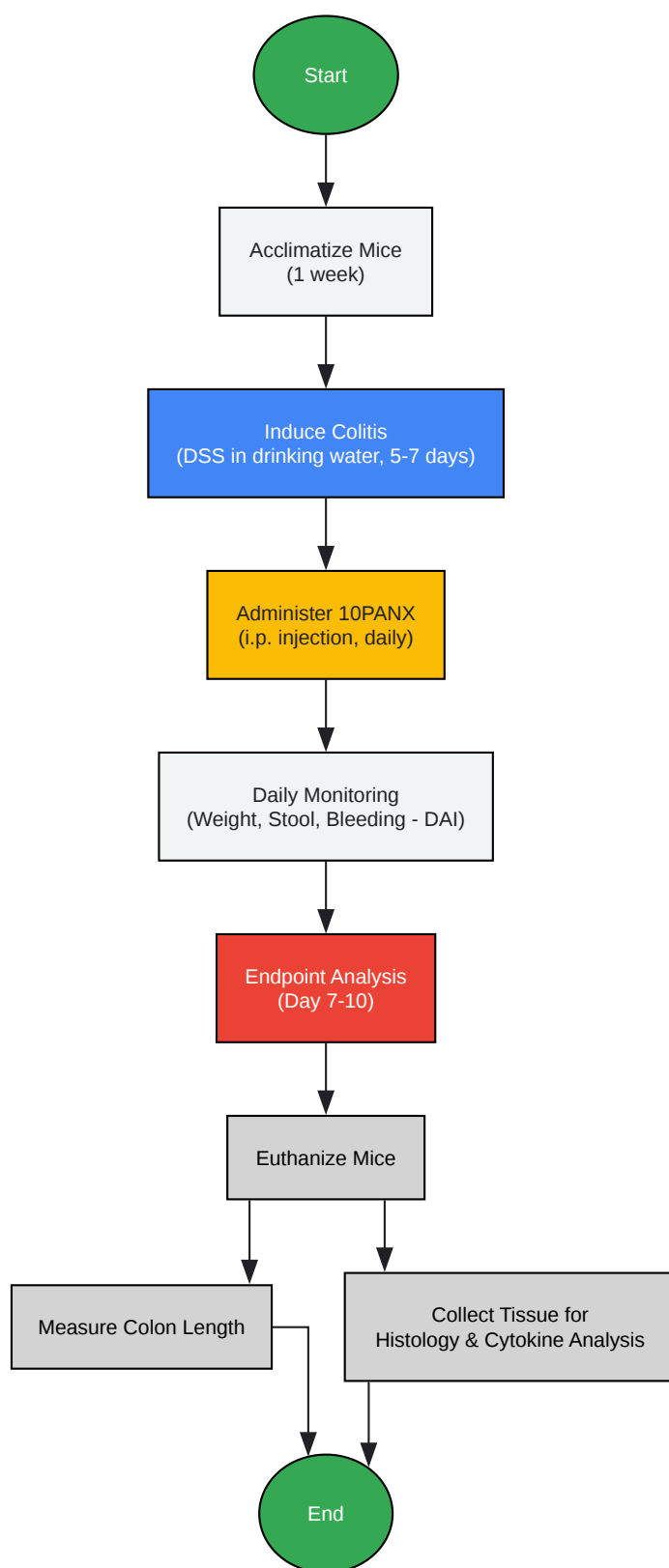
Materials:

- Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da
- **10PANX** peptide
- Sterile, pyrogen-free saline
- C57BL/6 mice (or other appropriate strain)
- Animal balance
- Scoring sheets for Disease Activity Index (DAI)

Protocol:

- Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
- Induction of Colitis:
 - Prepare a 2.5-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the mouse strain and specific experimental goals.
 - Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.
 - A control group should receive regular sterile drinking water.
- **10PANX** Administration:
 - Dissolve **10PANX** in sterile saline to the desired concentration. The optimal dose should be determined empirically.
 - Administer **10PANX** via intraperitoneal (i.p.) injection daily, starting from day 0 (the first day of DSS administration) or as a therapeutic intervention after the onset of colitis symptoms.
 - A vehicle control group (saline only) should be included.
- Monitoring:
 - Record the body weight of each mouse daily.
 - Assess stool consistency and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
 - Weight Loss Score: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
 - Stool Consistency Score: 0 (normal), 2 (loose), 4 (diarrhea)
 - Rectal Bleeding Score: 0 (none), 2 (occult blood), 4 (gross bleeding)
 - The DAI is the sum of these three scores.

- Endpoint Analysis:
 - At the end of the experiment (typically day 7-10), euthanize the mice.
 - Measure the length of the colon from the cecum to the rectum.
 - Collect colon tissue for histological analysis (e.g., H&E staining) and for measuring the expression of inflammatory cytokines (e.g., IL-1 β , TNF- α , IL-6) by methods such as ELISA or qPCR.



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Caption: Experimental workflow for the DSS-induced colitis mouse model with **10PANX** treatment.

Ex Vivo Model: Human Colonic Mucosal Explants

This model allows for the study of the direct effects of **10PANX** on human intestinal tissue in a controlled environment.

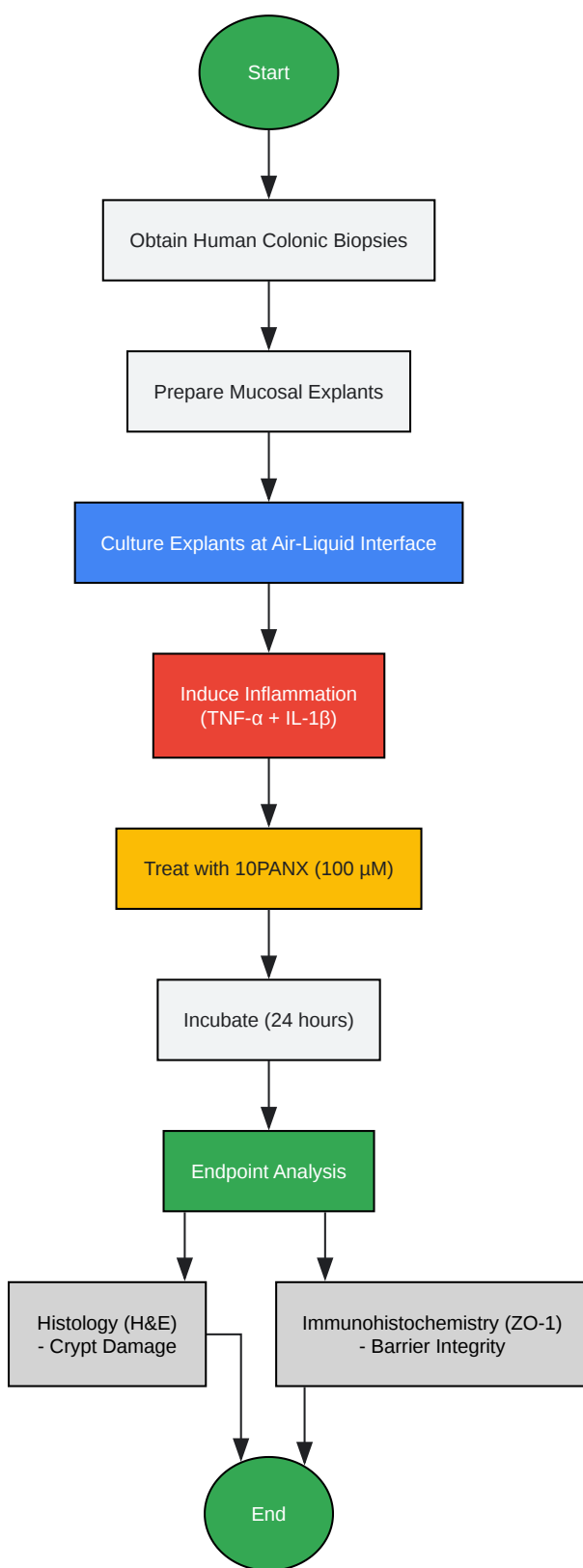
Materials:

- Fresh human colonic mucosal biopsies obtained during endoscopy
- Culture medium (e.g., RPMI 1640) supplemented with antibiotics
- Pro-inflammatory cytokines (e.g., TNF- α and IL-1 β , each at 10 ng/mL)
- **10PANX** peptide (100 μ M)
- Incubator (37°C, 5% CO₂)
- Histology equipment
- Immunohistochemistry reagents (e.g., anti-ZO-1 antibody)

Protocol:

- Tissue Preparation:
 - Obtain fresh human colonic mucosal biopsies and immediately place them in ice-cold culture medium.
 - Under sterile conditions, cut the biopsies into smaller pieces (e.g., 2-4 mm).
- Explant Culture:
 - Place the tissue explants onto a support (e.g., a metal grid or filter paper) in a culture dish containing culture medium.
 - The tissue should be at the air-liquid interface.

- Treatment:
 - Add pro-inflammatory cytokines (TNF- α and IL-1 β) to the culture medium to induce an inflammatory state.
 - In the treatment group, add **10PANX** (100 μ M) to the culture medium along with the cytokines.
 - Include a control group with cytokines only and an untreated control group.
- Incubation:
 - Incubate the explants for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.
- Endpoint Analysis:
 - Fix the tissue explants in formalin and embed in paraffin for histological analysis.
 - Perform H&E staining to assess tissue morphology and crypt damage.
 - Conduct immunohistochemistry for tight junction proteins like ZO-1 to evaluate epithelial barrier integrity.



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Caption: Experimental workflow for the ex vivo human colonic mucosal explant model.

In Vitro Assays

1. Caco-2 Cell Permeability Assay:

This assay measures the integrity of the intestinal epithelial barrier.

- Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
- Induce inflammation with cytokines (TNF- α and IL-1 β).
- Treat with **10PANX**.
- Measure the transepithelial electrical resistance (TEER) to assess barrier function. A decrease in TEER indicates increased permeability.

2. ATP Release Assay:

This assay directly measures the effect of **10PANX** on ATP release.

- Culture intestinal epithelial cells (e.g., Caco-2) or immune cells (e.g., macrophages).
- Stimulate the cells to induce ATP release (e.g., with a hypotonic solution or a P2X7R agonist).
- Treat with **10PANX**.
- Measure extracellular ATP levels using a luciferin-luciferase-based assay.

3. Caspase-3/7 Activity Assay:

This assay measures apoptosis, a form of programmed cell death that can be induced by inflammation.

- Culture intestinal epithelial cells.
- Induce apoptosis with an appropriate stimulus (e.g., TNF- α in combination with cycloheximide).
- Treat with **10PANX**.

- Measure the activity of caspase-3 and -7 using a commercially available luminescent or fluorescent assay kit.

Conclusion

10PANX is a valuable research tool for investigating the role of the PANX1 channel in the pathophysiology of Inflammatory Bowel Disease. The experimental protocols and data presented in these application notes provide a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting PANX1 in IBD. The ability of **10PANX** to modulate the inflammatory cascade by inhibiting ATP release highlights a promising avenue for the development of novel IBD therapies.

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